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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-N,N-dimethylbenzamide is a chemical compound that has garnered significant

interest in the scientific community, primarily for its role as an inhibitor of poly(ADP-ribose)

polymerase (PARP). PARP enzymes are crucial players in DNA repair and cell death pathways.

Their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors

with deficiencies in other DNA repair mechanisms. This technical guide provides a

comprehensive overview of the available literature on 3-Amino-N,N-dimethylbenzamide,

focusing on its chemical properties, synthesis, biological activity, and the experimental

methodologies used to characterize it.

Chemical and Physical Properties
3-Amino-N,N-dimethylbenzamide is a small molecule with the chemical formula C9H12N2O.

[1] A summary of its key chemical and physical properties is presented in Table 1.
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Property Value Reference

Molecular Formula C9H12N2O [1]

Molecular Weight 164.20 g/mol [1]

CAS Number 33322-60-0 [1]

IUPAC Name
3-amino-N,N-

dimethylbenzamide
[1]

SMILES
CN(C)C(=O)C1=CC(=CC=C1)

N
[1]

Physical State Solid [2][3]

Solubility Soluble in DMSO and ethanol. [4]

Synthesis
While a specific, detailed protocol for the synthesis of 3-Amino-N,N-dimethylbenzamide is not

readily available in the reviewed literature, a general and plausible synthetic route can be

devised based on standard organic chemistry principles and published methods for analogous

compounds. A common approach involves the amidation of a carboxylic acid derivative with

dimethylamine, followed by the reduction of a nitro group to an amine.

Representative Experimental Protocol: Synthesis of 3-
Amino-N,N-dimethylbenzamide
This protocol is a representative method based on the synthesis of similar N,N-

dimethylbenzamides.

Step 1: Synthesis of N,N-Dimethyl-3-nitrobenzamide

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoyl chloride

(1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of dimethylamine (2.0-2.2 equivalents), either as a gas or as a solution

in a suitable solvent (e.g., 40% aqueous solution or 2M in THF), to the stirred solution of 3-

nitrobenzoyl chloride. An excess of dimethylamine is used to neutralize the hydrochloric acid

byproduct.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Extract the product into an organic solvent such as DCM or ethyl acetate.

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove

excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any

remaining acid, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude N,N-dimethyl-3-nitrobenzamide.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 3-Amino-N,N-dimethylbenzamide

Dissolve the purified N,N-dimethyl-3-nitrobenzamide (1.0 equivalent) in a suitable solvent

such as ethanol, methanol, or ethyl acetate.

Add a catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or tin(II) chloride (SnCl2).

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (using a

balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the

reaction is complete (monitored by TLC).

If using a reducing agent like SnCl2, the reaction is typically carried out in a protic solvent

like ethanol or acetic acid, often with heating.
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Upon completion, if using Pd/C, filter the reaction mixture through a pad of Celite to remove

the catalyst.

If using SnCl2, the workup typically involves neutralization with a base and extraction.

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-N,N-
dimethylbenzamide.

Purify the final product by column chromatography or recrystallization to yield the pure

compound.

Biological Activity: PARP Inhibition
The primary biological activity of 3-Amino-N,N-dimethylbenzamide is the inhibition of

poly(ADP-ribose) polymerase (PARP) enzymes. PARP1, in particular, is a key enzyme in the

base excision repair (BER) pathway, which is responsible for repairing single-strand DNA

breaks.

Quantitative Data on PARP Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory

concentration (IC50) and its inhibitory constant (Ki). While a specific Ki value for 3-Amino-N,N-
dimethylbenzamide was not found in the reviewed literature, several sources report its IC50

value for PARP inhibition.

Parameter Value Cell Line/System Reference

IC50 ~30 µM - [1]

IC50 19.1 μM
L1210 murine

leukemia cells
[5]

IC50 < 50 nM CHO cells [2][6]

Note: The significant variation in reported IC50 values may be attributable to different assay

conditions, cell types, and methodologies used in the studies.
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Experimental Protocol: PARP Inhibition Assay
(Colorimetric)
This protocol outlines a general procedure for a colorimetric PARP inhibition assay, based on

commercially available kits.

Plate Preparation: Use a 96-well plate coated with histones and DNA.

Reagent Preparation:

Prepare a 1X PARP buffer from a concentrated stock.

Reconstitute and dilute the PARP enzyme to the desired concentration in 1X PARP buffer.

Prepare a PARP cocktail containing biotinylated NAD+.

Prepare a stock solution of 3-Amino-N,N-dimethylbenzamide in a suitable solvent (e.g.,

DMSO) and create a serial dilution to test a range of concentrations.

Assay Procedure:

Add the serially diluted 3-Amino-N,N-dimethylbenzamide or control inhibitor to the wells.

Add the diluted PARP enzyme to the wells.

Initiate the reaction by adding the PARP cocktail to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for

the poly(ADP-ribosyl)ation of histones.

Detection:

Wash the plate multiple times with a wash buffer (e.g., PBS with a mild detergent) to

remove unbound reagents.

Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate to

allow binding to the biotinylated ADP-ribose chains.
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Wash the plate again to remove unbound streptavidin-HRP.

Add a colorimetric HRP substrate (e.g., TMB) to each well.

Incubate until a color change is observed.

Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

Data Analysis:

Measure the absorbance of each well using a microplate reader at the appropriate

wavelength.

Calculate the percentage of PARP inhibition for each concentration of 3-Amino-N,N-
dimethylbenzamide compared to the untreated control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

Signaling Pathway
3-Amino-N,N-dimethylbenzamide exerts its biological effects by inhibiting the PARP1

signaling pathway, which is a critical component of the DNA damage response (DDR).
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Figure 1: The PARP1 signaling pathway in response to DNA damage and its inhibition by 3-
Amino-N,N-dimethylbenzamide.

Pharmacokinetics
Detailed in vivo pharmacokinetic data for 3-Amino-N,N-dimethylbenzamide is limited in the

publicly available literature. However, data for the closely related compound, 3-

aminobenzamide, can provide an estimate of its pharmacokinetic profile. It is important to note

that the N,N-dimethyl substitution may alter the pharmacokinetic properties.

Representative Pharmacokinetic Data (for 3-
aminobenzamide)

Parameter Value Species
Route of
Administration

Reference

Half-life (t½) 90 min Rat (liver) Intraperitoneal [7]

Experimental Protocol: In Vivo Pharmacokinetic Study
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This protocol outlines a general procedure for determining the pharmacokinetic profile of a

compound in a rodent model.

Animal Model:

Select a suitable animal model (e.g., male Sprague-Dawley rats, 250-300g).

House the animals in a controlled environment with a standard light/dark cycle and access

to food and water ad libitum.

Acclimate the animals for at least one week before the experiment.

Dosing and Administration:

Formulate 3-Amino-N,N-dimethylbenzamide in a suitable vehicle (e.g., a mixture of

DMSO, PEG400, and saline).

Administer the compound via the desired route (e.g., intravenous bolus, oral gavage).

Sample Collection:

Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined

time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing:

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80 °C until analysis.

Bioanalysis:

Develop and validate a sensitive and specific analytical method for the quantification of 3-
Amino-N,N-dimethylbenzamide in plasma, typically using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).
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Prepare calibration standards and quality control samples by spiking blank plasma with

known concentrations of the compound.

Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-

liquid extraction).

Analyze the extracted samples by LC-MS/MS.

Data Analysis:

Construct a plasma concentration-time curve.

Calculate key pharmacokinetic parameters using non-compartmental analysis software

(e.g., WinNonlin). These parameters include:

Maximum plasma concentration (Cmax)

Time to reach maximum plasma concentration (Tmax)

Area under the plasma concentration-time curve (AUC)

Clearance (CL)

Volume of distribution (Vd)

Half-life (t½)

Conclusion
3-Amino-N,N-dimethylbenzamide is a potent inhibitor of PARP, a key enzyme in the DNA

damage response pathway. This technical guide has summarized the available information on

its chemical properties, synthesis, biological activity, and the experimental methods used for its

characterization. While there are some gaps in the publicly available data, particularly

regarding a specific synthesis protocol and a comprehensive in vivo pharmacokinetic profile,

the information presented here provides a solid foundation for researchers and drug

development professionals working with this compound. Further studies are warranted to fully

elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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